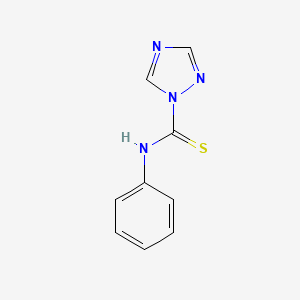
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug design and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1H-1,2,4-triazole-1-carbothioamide typically involves the reaction of phenyl isothiocyanate with 1H-1,2,4-triazole-1-amine under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product . The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Phenyl-1H-1,2,4-triazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as microbial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It can inhibit key enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Another class of triazoles with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Compounds with a similar sulfur-containing heterocyclic ring, known for their antimicrobial and anticancer activities.
Pyrazole: Five-membered nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide is unique due to its specific substitution pattern and the presence of both triazole and carbothioamide functionalities, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
63976-77-2 |
|---|---|
Fórmula molecular |
C9H8N4S |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
N-phenyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C9H8N4S/c14-9(13-7-10-6-11-13)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) |
Clave InChI |
PTJOQYXJKFASTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
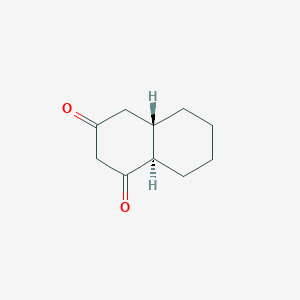
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
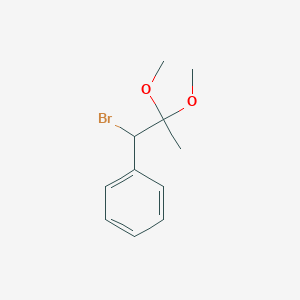

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)

![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
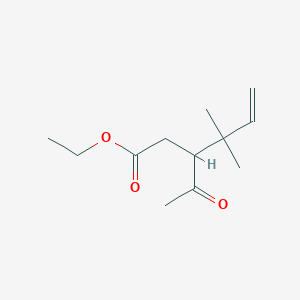

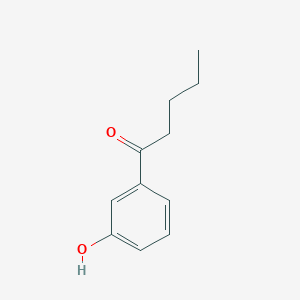

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
